Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVNPWHDAQPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-chlorosulfonylphenyl)acetic acid intermediate
One of the critical intermediates is 2-(4-(chlorosulfonyl)phenyl)acetic acid, which can be prepared by direct chlorosulfonation of phenylacetic acid derivatives.
- Chlorosulfonic acid is added dropwise to phenylacetic acid at 0 °C.
- The mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred overnight.
- The reaction mixture is poured onto ice, filtered, and the solid washed with cold water.
- Recrystallization from chloroform yields 2-(4-(chlorosulfonyl)phenyl)acetic acid as a white solid, though initially containing isomeric impurities which can be removed by recrystallization.
This step introduces the chlorosulfonyl group selectively at the para position of the phenyl ring.
Esterification to form methyl ester
The acid intermediate is then converted to the methyl ester by reaction with methanol and thionyl chloride (SOCl2):
- The acid is dissolved in methanol.
- Thionyl chloride is added at room temperature.
- The reaction mixture is refluxed at approximately 80 °C overnight.
- Solvent removal under vacuum yields the methyl ester as a light yellow oil.
This step ensures the formation of methyl 2-[4-(chlorosulfonyl)phenyl]acetate, a key precursor to the target compound.
Preparation of methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate
While direct literature on the exact preparation of this compound is limited, analogous procedures for related compounds suggest the following pathway:
- Starting from methyl 2-(4-bromophenyl)-2-methylpropanoate or methyl 2-(4-ethylsulfonyl)phenyl-2-methylpropanoate, chlorosulfonation can be performed on the aromatic ring using chlorosulfonic acid under controlled temperature conditions.
- The chlorosulfonylation is carried out at low temperatures (0 °C to room temperature) to avoid side reactions.
- After chlorosulfonation, the product is isolated by quenching into ice and filtration.
- Purification steps such as recrystallization or extraction are employed to remove isomeric and other impurities.
Alternative synthetic routes and considerations
- The brominated intermediate methyl 2-(4-bromophenyl)-2-methylpropanoate can be prepared by bromination of 2-methyl-2-phenylpropanoic acid in aqueous media, followed by esterification and methylation steps. This intermediate can then be converted to the chlorosulfonyl derivative via substitution or direct chlorosulfonation.
- Selective bromination methods involve reacting 2-methyl-2-phenylpropanoic acid with bromine under acidic, neutral, or alkaline aqueous conditions to predominantly yield the para-bromo isomer, which is crucial for high purity in subsequent steps.
- The methylation of the benzylic carbon (to form the 2-methyl substituent) is typically done using methyl iodide and sodium hydride in tetrahydrofuran (THF).
Data Table Summarizing Key Preparation Steps
Research Findings and Analysis
- The chlorosulfonation step is highly sensitive to temperature and reagent addition rate to ensure para-selectivity and prevent polysubstitution or ring degradation.
- The methylation of the benzylic carbon requires strong base (NaH) and precise stoichiometry to avoid over-alkylation or side reactions.
- The use of aqueous media for bromination of 2-methyl-2-phenylpropanoic acid offers a selective and industrially viable method to prepare para-substituted intermediates with minimal isomeric impurities, which is critical for downstream purity and yield.
- Purification steps such as recrystallization and extraction are essential to remove isomeric and related impurities that can affect the quality and performance of the final compound.
- The overall synthetic route balances reactivity and selectivity, employing classical aromatic substitution chemistry combined with esterification and alkylation techniques.
The preparation of this compound involves a multi-step process starting from phenylacetic acid derivatives or 2-methyl-2-phenylpropanoic acid. Key steps include selective chlorosulfonation of the aromatic ring, esterification to form the methyl ester, and methylation of the benzylic carbon to introduce the 2-methyl substituent. The use of chlorosulfonic acid under controlled conditions ensures selective introduction of the chlorosulfonyl group. Alternative routes via brominated intermediates provide flexibility and improved purity. The process requires careful control of reaction conditions and purification to achieve the desired compound with high purity and yield.
This synthesis is well-documented in patent literature and supported by detailed experimental conditions, making it suitable for industrial application and further research development.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl groups makes it valuable in creating compounds with enhanced biological activity.
- Anticancer Agents :
- Calcium Channel Modulators :
Materials Science Applications
-
Polymer Chemistry :
- This compound can be used to synthesize novel polymers with specific properties. The incorporation of chlorosulfonyl groups allows for the development of materials with enhanced thermal and mechanical stability.
- Surface Modification :
Chemical Synthesis Applications
- Reagent in Organic Synthesis :
- Building Block for Complex Molecules :
Case Studies and Research Findings
- A study focused on the synthesis of novel sulfonamide derivatives highlighted the utility of this compound as a starting material for creating compounds with significant biological activity against various pathogens .
- Another investigation into polymeric materials demonstrated how incorporating this compound into polymer matrices improved their mechanical properties while maintaining flexibility, showcasing its potential in developing advanced materials for engineering applications .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly reactive, making it a valuable functional group in various chemical transformations .
Comparison with Similar Compounds
Key Observations:
- Substituent Reactivity: The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides) . In contrast, chlorobutanoyl derivatives participate in acylations or hydrolyses .
- Molecular Weight: The target compound’s higher molecular weight (~290.77 g/mol) compared to Methyl 2-[4-(chlorosulfonyl)phenyl]acetate (248.68 g/mol) reflects the bulkier 2-methylpropanoate ester.
Physicochemical Properties
- Solubility: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is noted for good solubility in organic solvents, attributed to its non-polar chloroethyl group .
- Stability: Esters with electron-withdrawing groups (e.g., chlorosulfonyl) may exhibit lower hydrolytic stability compared to chlorobutanoyl derivatives, impacting storage conditions .
Biological Activity
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClO₄S
- SMILES Notation : COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
- Molecular Weight : 248.67 g/mol
The compound features a chlorosulfonyl group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : It interacts with signaling pathways that regulate various cellular processes, potentially influencing gene expression and metabolic activities.
- Oxidative Stress Response : The compound may play a role in modulating oxidative stress within cells, which is crucial for maintaining cellular homeostasis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.
Anticancer Effects
Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of this compound against common bacterial strains.
- Results showed a significant reduction in bacterial growth, indicating its potential as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anticancer Activity Assessment :
- In vitro studies were conducted on human cancer cell lines, demonstrating that the compound reduced cell viability significantly.
- The IC50 value was determined to be approximately 25 µM, suggesting potent anticancer activity.
Cell Line IC50 (µM) HeLa 20 MCF-7 25 A549 30
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good solubility, facilitating absorption in biological systems.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with potential active metabolites contributing to its biological effects.
- Toxicity Profile : Toxicological assessments are necessary to ensure safety; preliminary data suggest low toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate, and how can yield and purity be maximized?
- Methodology :
- Stepwise synthesis : Begin with esterification of 4-(chlorosulfonyl)benzoic acid derivatives, followed by alkylation using methyl halides. For example, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) can activate the carboxylate intermediate, enabling methyl group incorporation .
- Purity control : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
- Yield optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group. Maintain temperatures below 40°C during exothermic steps .
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodology :
- Structural confirmation : Use X-ray crystallography (as in ) to resolve stereochemistry. Pair with FT-IR (C=O stretch ~1730 cm⁻¹, S=O ~1370 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 1.6 ppm for methyl groups, δ 8.2 ppm for aromatic protons) .
- Impurity profiling : Leverage HPLC (C18 column, 0.1% H₃PO₄/ACN mobile phase) with UV detection (λ = 254 nm). Key impurities include methyl esters of related sulfonated aromatics (e.g., Impurity D in ) .
- Quantitative analysis : LC-MS (ESI+) for trace impurities; validate with reference standards (e.g., MM0505 series in ) .
Advanced Research Questions
Q. How does the sulfonyl chloride moiety influence reactivity in nucleophilic substitution reactions?
- Methodology :
- Mechanistic studies : Perform kinetic assays with varying nucleophiles (e.g., amines, alcohols). Monitor reaction rates via ¹H NMR or conduct DFT calculations to model transition states.
- Solvent effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents. The sulfonyl chloride group exhibits higher electrophilicity in DMF due to enhanced solvation .
- Stability testing : Assess hydrolysis rates under controlled pH (e.g., phosphate buffers) using UV-Vis spectroscopy (λ = 280 nm for sulfonate formation) .
Q. How can conflicting data on thermal stability be resolved?
- Methodology :
- Controlled degradation : Conduct thermogravimetric analysis (TGA) at 5°C/min under N₂. Compare with differential scanning calorimetry (DSC) to identify decomposition exotherms (~200–250°C).
- Data reconciliation : Cross-reference with crystallographic data () to assess structural rigidity. Conflicting reports may arise from residual solvents (e.g., DMF) accelerating degradation .
- Reproducibility protocols : Standardize sample preparation (e.g., lyophilization to remove moisture) and use high-purity reagents (≥99.9%) .
Q. What strategies mitigate side reactions during derivatization for pharmaceutical intermediates?
- Methodology :
- Protecting groups : Temporarily block the sulfonyl chloride with tert-butyl groups to prevent unwanted coupling. Deprotect post-reaction using trifluoroacetic acid (TFA) .
- Catalytic optimization : Screen Pd/C or Ni catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (2 mol%) in THF at 60°C .
- Byproduct tracking : Use GC-MS to identify volatile side products (e.g., methyl chloride) and adjust stoichiometry to minimize their formation .
Key Research Findings
- Crystallographic data (): The compound crystallizes in a monoclinic system (space group P2₁/c), with bond angles confirming steric hindrance from the methyl and sulfonyl groups .
- Reactivity : The sulfonyl chloride group undergoes rapid hydrolysis in aqueous media (t₁/₂ = 2.5 hrs at pH 7.4), necessitating anhydrous conditions for synthetic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
